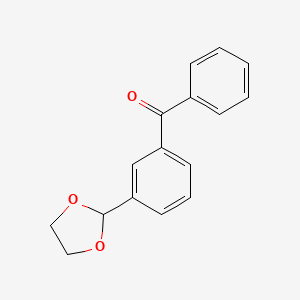

3-(1,3-Dioxolan-2-YL)benzophenone

Übersicht

Beschreibung

3-(1,3-Dioxolan-2-YL)benzophenone is a versatile chemical compound known for its unique structural properties. It consists of a benzophenone moiety attached to a 1,3-dioxolane ring. This compound is utilized in various scientific research fields due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxolan-2-YL)benzophenone can be synthesized through several methods. One common route involves the reaction of 2-(3-bromophenyl)-1,3-dioxolane with N-methoxy-N-methylbenzamide . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzophenone moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(1,3-Dioxolan-2-YL)benzophenone serves as a versatile building block in organic synthesis. Its dioxolane ring allows for various transformations, making it useful in the preparation of more complex organic molecules. The compound can undergo nucleophilic substitutions and other reactions, leading to the synthesis of derivatives that may exhibit enhanced biological activities or novel properties.

Biological Research

Research indicates that this compound can act as a probe in biochemical assays. Its structure allows it to interact with enzymes and other biomolecules, facilitating studies on enzyme kinetics and binding interactions. The dioxolane moiety stabilizes the compound, enhancing its binding affinity to biological targets.

Medicinal Chemistry

The compound is being explored for its potential applications in drug development. Its unique structure may allow it to serve as a pharmacophore—a molecular framework that can interact with biological targets to elicit therapeutic effects. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties.

Antimicrobial Properties

A notable case study evaluated the antimicrobial efficacy of various dioxolane derivatives, including this compound. The study involved testing the compound against several bacterial strains to assess its potential as an antimicrobial agent. Results indicated promising activity, suggesting further exploration for pharmaceutical applications.

Enzyme Interaction Studies

Another study focused on the interactions between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, providing insights into its potential roles in metabolic regulation and drug design.

Wirkmechanismus

The mechanism of action of 3-(1,3-Dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It can also participate in photochemical reactions, forming reactive intermediates that can further react to produce desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-cyano-3’-(1,3-dioxolan-2-yl)benzophenone: Similar structure with a cyano group, used in similar applications.

1,3-Dioxanes: Compounds with a similar dioxolane ring but different substituents, used as protecting groups and in organic synthesis.

Uniqueness

3-(1,3-Dioxolan-2-YL)benzophenone is unique due to its specific combination of the benzophenone and dioxolane moieties, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both protection and reactivity .

Biologische Aktivität

3-(1,3-Dioxolan-2-YL)benzophenone is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the dioxolane ring in its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O3. The compound features a benzophenone core linked to a 1,3-dioxolane moiety, which may contribute to its biological activity.

Synthesis

Several synthetic methods have been explored for the preparation of this compound. A typical synthesis involves the reaction of benzophenone with ethylene glycol in the presence of an acid catalyst under reflux conditions. This method allows for the formation of the dioxolane ring efficiently.

Antimicrobial Activity

Recent studies have shown that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against these microbial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 625-1250 | Staphylococcus aureus |

| Similar Dioxolane Derivative | 500 | Escherichia coli |

| Similar Dioxolane Derivative | 250 | Candida albicans |

Anticancer Activity

In addition to antimicrobial properties, compounds with a dioxolane structure have been investigated for their anticancer potential. A study reported that certain dioxolanes exhibited cytotoxic effects against cancer cell lines, suggesting that modifications to the dioxolane ring can enhance biological activity.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes or receptors, blocking their activity and disrupting cellular processes.

- Interference with Cell Membrane Integrity : Antimicrobial action might be mediated through disruption of microbial cell membranes.

Case Studies

- Antimicrobial Study : A series of dioxolane derivatives were evaluated for their antibacterial and antifungal activities. Results indicated that most compounds showed excellent antifungal activity against C. albicans and significant antibacterial activity against S. aureus and S. epidermidis .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives of benzophenone with dioxolane substituents exhibited cytotoxicity comparable to known anticancer agents .

Eigenschaften

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPRGYBCSLSUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441141 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-46-7 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.